molecular formula C13H14N2O3 B1520878 5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1119490-22-0

5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1520878
CAS No.: 1119490-22-0
M. Wt: 246.26 g/mol
InChI Key: OMMSPYVIZNGJJK-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a methoxyphenyl group and an ethyl substituent Pyrazoles are heterocyclic aromatic organic compounds, similar to pyridines, but with two adjacent nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and ethyl hydrazinecarboxylate.

  • Reaction Steps: The process involves a condensation reaction between the starting materials, followed by cyclization to form the pyrazole ring.

  • Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and under reflux conditions.

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

  • Safety Measures: Proper handling and disposal of reagents and by-products are crucial to ensure safety and environmental compliance.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.

  • Reduction: The pyrazole ring can undergo reduction reactions to form various reduced derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate conditions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced pyrazoles and their derivatives.

  • Substitution Products: Substituted methoxyphenyl pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases. Industry: The compound's unique properties make it valuable in material science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 5-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Methoxyphenyl pyrazole derivatives: These compounds share the methoxyphenyl group but differ in their substituents on the pyrazole ring.

  • Ethyl pyrazole derivatives: These compounds have an ethyl group but may have different substituents on the pyrazole ring or the phenyl group.

Uniqueness: The combination of the ethyl group and the methoxyphenyl group in this compound provides unique chemical and biological properties that distinguish it from other pyrazole derivatives.

Properties

IUPAC Name

5-ethyl-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-12-11(13(16)17)8-14-15(12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMSPYVIZNGJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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